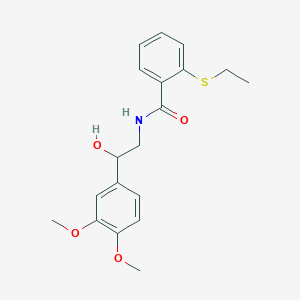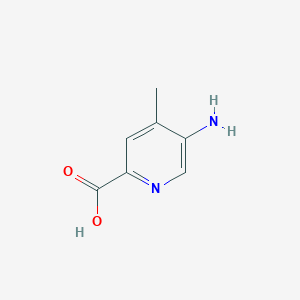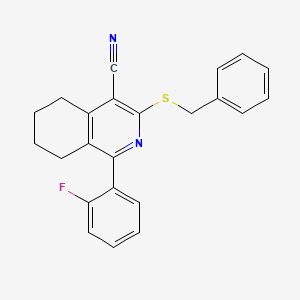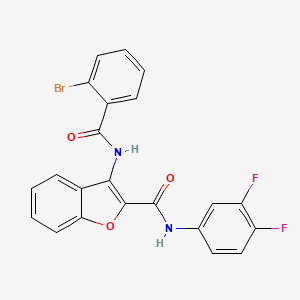![molecular formula C24H22N4O5 B2523965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921828-27-5](/img/structure/B2523965.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It is a part of the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . This method is efficient and environmentally friendly, as it can be performed in water and the DBU-H2O system can be recycled multiple times without loss of activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is substituted in the quinazoline molecule . The structure-activity relationship (SAR) study led to the identification of potent inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Applications De Recherche Scientifique
Heterocyclic Derivatives and Structural Analysis
- The formation and structure of heterocyclic derivatives similar to the given compound have been analyzed, contributing to the understanding of complex chemical structures and their potential applications (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
- Compounds with structural similarities have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting potential uses in combating microbial infections (Nunna et al., 2014); (Bondock et al., 2008).
Aldose Reductase Inhibition
- Analogous compounds have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting potential therapeutic applications (Ogawva et al., 1993).
Antitumor Activities
- Some derivatives have been synthesized and tested for selective anti-tumor activities, indicating possible roles in cancer treatment (Xiong Jing, 2011).
Inhibitory Activity Against HIV-1 Protease
- Derivatives have shown potent enzyme inhibitory and antiviral activity against HIV-1, with low cytotoxicity, suggesting potential as HIV-1 protease inhibitors (Zhu et al., 2019).
Crystal Structural Analysis
- The crystal structures of compounds with similar configurations have been determined, providing insights into their molecular configurations and interactions (Subasri et al., 2017).
Inhibitors of Dihydrofolate Reductases
- Novel compounds have been synthesized as potential inhibitors of dihydrofolate reductases, enzymes important in cellular metabolism, indicating potential pharmaceutical applications (Gangjee et al., 1995).
Propriétés
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-19-11-10-17(13-20(19)33-2)26-21(29)15-27-18-9-6-12-25-22(18)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDKMNQLDYEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523885.png)





![2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2523900.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2523902.png)


![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)